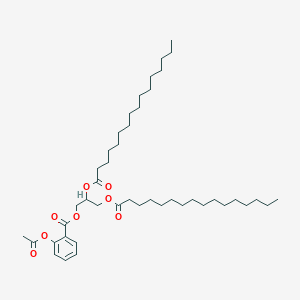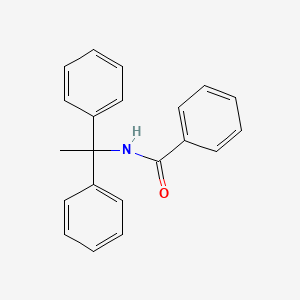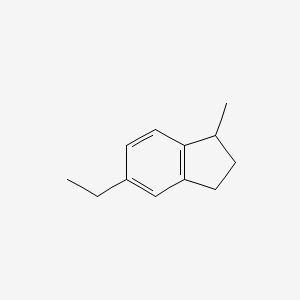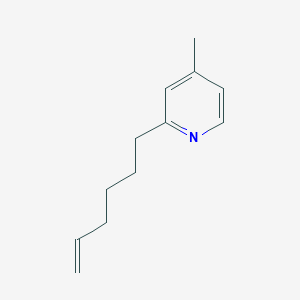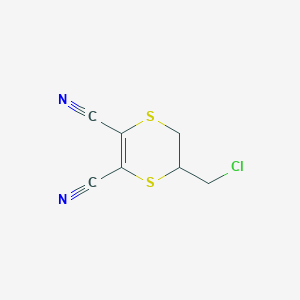
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group and a dithiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
2-Chloro-5-chloromethylthiazole: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
64834-87-3 |
|---|---|
Fórmula molecular |
C7H5ClN2S2 |
Peso molecular |
216.7 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C7H5ClN2S2/c8-1-5-4-11-6(2-9)7(3-10)12-5/h5H,1,4H2 |
Clave InChI |
VRNKTPZDDYTBKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(=C(S1)C#N)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


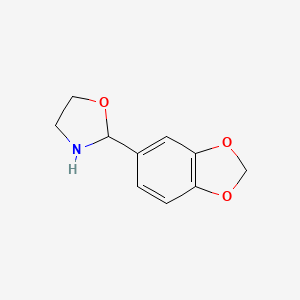
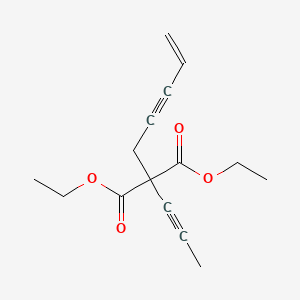
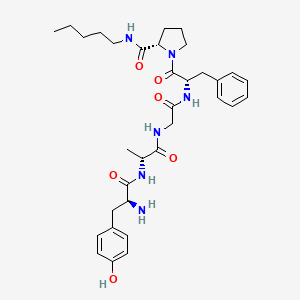
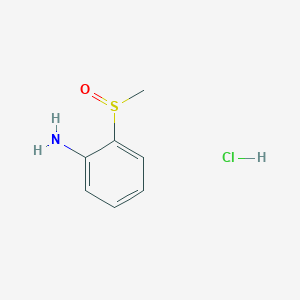
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
